molecular formula C6H6F6N2O2 B15009536 2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}acetamide

2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}acetamide

Cat. No.: B15009536
M. Wt: 252.11 g/mol
InChI Key: LEIFNDWBTHHMJW-UHFFFAOYSA-N
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Description

2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}acetamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}acetamide typically involves the reaction of 2,2-bis(trifluoromethyl)aziridine with acetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles or electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced compounds.

Scientific Research Applications

2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and aziridine ring play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(trifluoromethyl)aziridine: Shares the aziridine ring and trifluoromethyl groups but lacks the acetamide moiety.

    N-Benzyloxy-2,2-bis(trifluoromethyl)aziridine: Contains a benzyloxy group instead of the acetamide group.

Uniqueness

2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}acetamide is unique due to the presence of both the trifluoromethyl groups and the acetamide moiety, which confer distinct chemical and physical properties

Properties

Molecular Formula

C6H6F6N2O2

Molecular Weight

252.11 g/mol

IUPAC Name

2-[2,2-bis(trifluoromethyl)aziridin-1-yl]oxyacetamide

InChI

InChI=1S/C6H6F6N2O2/c7-5(8,9)4(6(10,11)12)2-14(4)16-1-3(13)15/h1-2H2,(H2,13,15)

InChI Key

LEIFNDWBTHHMJW-UHFFFAOYSA-N

Canonical SMILES

C1C(N1OCC(=O)N)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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